molecular formula C20H37N3O2S3 B8651051 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate

3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate

Cat. No.: B8651051
M. Wt: 447.7 g/mol
InChI Key: HQKDQLOBIDMFQX-UHFFFAOYSA-N
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Description

3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is a complex organic compound that combines the properties of a thiocarbonothioylthio group and an azido group. This compound is of significant interest in the field of polymer chemistry and click chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate typically involves a multi-step process. One common route includes the esterification of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with 3-azido-1-propanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The thiocarbonothioylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate involves its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are valuable in various applications . The thiocarbonothioylthio group also allows for controlled radical polymerization, enabling the synthesis of polymers with precise molecular weights and architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is unique due to its dual functionality, combining the properties of both the thiocarbonothioylthio and azido groups. This allows it to participate in a broader range of chemical reactions and applications compared to its individual components .

Properties

Molecular Formula

C20H37N3O2S3

Molecular Weight

447.7 g/mol

IUPAC Name

3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C20H37N3O2S3/c1-4-5-6-7-8-9-10-11-12-13-17-27-19(26)28-20(2,3)18(24)25-16-14-15-22-23-21/h4-17H2,1-3H3

InChI Key

HQKDQLOBIDMFQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCCN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Azidopropanol (265 mg, 2.62 mmol, 1.0 equiv) is dissolved in methylene chloride (5 mL) in a 50 mL round-bottom flask, and the solution is cooled to approximately 0° C. A solution of triethylamine (0.73 mL) in methylene chloride (5 mL) is added dropwise over 10 min. A solution of DMP-Cl (1.0 g, 2.6 mmol) in methylene chloride (5 mL) is added dropwise, and the solution is allowed to reach room temperature while stirring for 3 h. The solution is concentrated under reduced pressure, diluted with ethyl ether (100 mL), and washed with saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and saturated NaCl solution (50 mL), successively. The organic layer is separated, dried over MgSO4 (1.0 g), and filtered. The supernatant is concentrated under reduced pressure to yield the product (1.05 g, 90% yield) as a residual oil.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
DMP-Cl
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

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